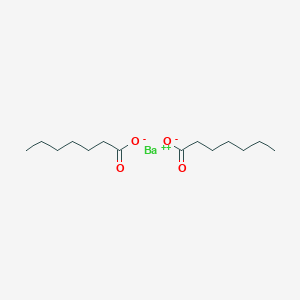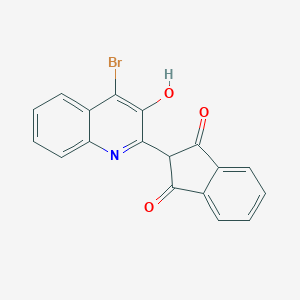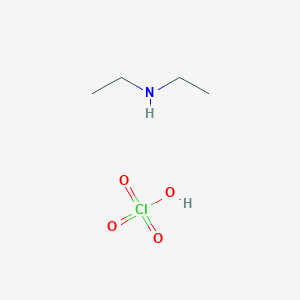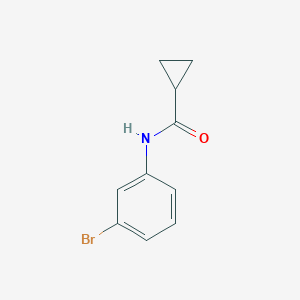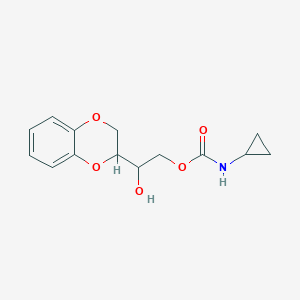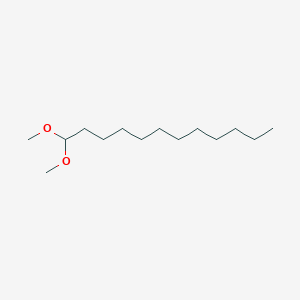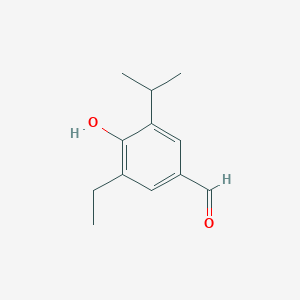
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde, also known as EIHB, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the benzaldehyde family, which is widely used in the production of perfumes, flavors, and pharmaceuticals. EIHB has emerged as a promising compound due to its unique chemical structure and properties that make it suitable for diverse applications.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is not fully understood. However, studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde exerts its biological effects through multiple pathways. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has potent antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory properties, which can reduce inflammation in various tissues. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has several advantages and limitations for lab experiments. One of the advantages of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its unique chemical structure, which makes it suitable for diverse applications. Additionally, 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is relatively stable and can be easily synthesized using common laboratory techniques. However, one of the limitations of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is its low solubility in water, which can limit its use in certain applications. Additionally, further studies are needed to fully understand the toxicity and safety profile of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. One potential direction is the development of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers can explore the potential of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde for use in other applications, such as the production of perfumes and flavors. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde.
Synthesemethoden
The synthesis of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is the Grignard reaction, which involves the reaction of ethylmagnesium bromide with 4-hydroxy-5-isopropylbenzaldehyde. The resulting product is then treated with an acid to form 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the reduction of 3-ethyl-4-nitro-5-isopropylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has shown potential for various scientific research applications. One of the most significant applications of 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde is in the field of medicinal chemistry. Researchers have identified 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde as a potential drug candidate for treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising compound for drug development.
Eigenschaften
CAS-Nummer |
10507-86-5 |
|---|---|
Produktname |
3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
3-ethyl-4-hydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-10-5-9(7-13)6-11(8(2)3)12(10)14/h5-8,14H,4H2,1-3H3 |
InChI-Schlüssel |
YBIFTNXBVUSIGK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C=O)C(C)C)O |
Andere CAS-Nummern |
10507-86-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



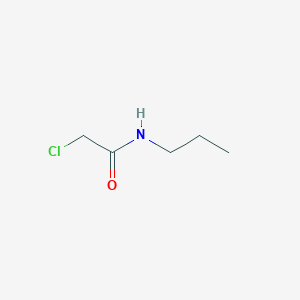
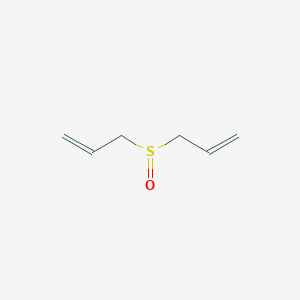
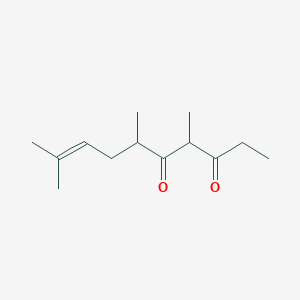
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)
